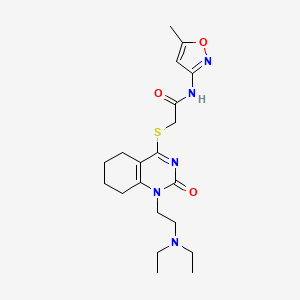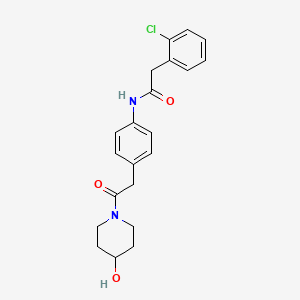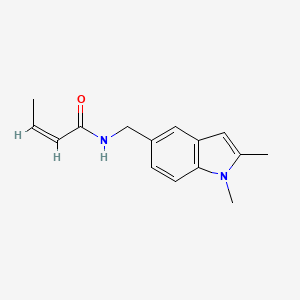
4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is not yet fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins involved in various cellular processes, leading to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
The compound 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments is its potential as a therapeutic agent for various diseases. However, the compound's mechanism of action is not yet fully understood, which limits its use in certain experiments. Additionally, the compound's synthesis method can be complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One direction is to further investigate the compound's mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore the compound's potential use as a drug delivery system, as it has been shown to have good solubility and stability in aqueous solutions. Additionally, further research is needed to optimize the compound's synthesis method and improve its availability for research purposes.
In conclusion, 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound with significant potential for scientific research. Its anti-cancer, anti-inflammatory, and anti-viral properties, as well as its potential use as a therapeutic agent for neurological disorders, make it a promising compound for further investigation. However, more research is needed to fully understand its mechanism of action and optimize its synthesis method for wider availability in research.
Métodos De Síntesis
The synthesis of 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 2-(5-Fluoropyrimidin-2-yl)piperazine-1-carboxylic acid with 3,4-Dihydro-2H-chromen-2-one in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified using column chromatography, yielding a white solid.
Aplicaciones Científicas De Investigación
The compound 4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. The compound has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-chromene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c19-13-9-20-18(21-10-13)23-8-7-22(11-16(23)24)17(25)15-6-5-12-3-1-2-4-14(12)26-15/h1-4,9-10,15H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAQOCCCRXOCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d][1,3]dioxol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2559655.png)
![N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2559657.png)


![1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2559662.png)


![tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B2559667.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559668.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2559671.png)
![Spiro[3.5]nonane-7-sulfonyl chloride](/img/structure/B2559674.png)

![Methyl (E)-4-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2559676.png)